1-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one
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Overview
Description
1-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one typically involves multiple steps. One common method involves the S-alkylation of 4-(3-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in an alkaline medium. This is followed by the reduction of the corresponding ketone to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding alcohol.
Scientific Research Applications
1-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromophenyl and phenyl groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide
Uniqueness
1-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one is unique due to its specific substitution pattern on the triazole ring and the presence of the dimethylbutan-2-one moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C20H20BrN3OS |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
1-[[5-(3-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C20H20BrN3OS/c1-20(2,3)17(25)13-26-19-23-22-18(14-8-7-9-15(21)12-14)24(19)16-10-5-4-6-11-16/h4-12H,13H2,1-3H3 |
InChI Key |
XZLQEVNNNXOKSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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